molecular formula C8H10OS B13616117 2-(2-Mercaptoethyl)phenol

2-(2-Mercaptoethyl)phenol

Cat. No.: B13616117
M. Wt: 154.23 g/mol
InChI Key: QZEXIPKQLGQJCY-UHFFFAOYSA-N
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Description

2-(2-Mercaptoethyl)phenol is an organic compound that features both a phenol and a thiol group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The phenol group consists of a hydroxyl group (-OH) attached to an aromatic benzene ring, while the thiol group (-SH) is attached to an ethyl chain connected to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Mercaptoethyl)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with a thiol compound. For example, 2-bromoethylphenol can react with hydrogen sulfide or a thiol compound under basic conditions to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound. This process typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Mercaptoethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Mercaptoethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Mercaptoethyl)phenol involves its ability to interact with various molecular targets through its phenol and thiol groups. The phenol group can participate in hydrogen bonding and π-π interactions, while the thiol group can form disulfide bonds and undergo redox reactions. These interactions enable the compound to modulate enzyme activity, scavenge free radicals, and inhibit microbial growth .

Comparison with Similar Compounds

2-(2-Mercaptoethyl)phenol can be compared with other phenolic and thiol-containing compounds:

These comparisons highlight the unique combination of functional groups in this compound, which provides it with a distinct set of chemical properties and applications.

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

2-(2-sulfanylethyl)phenol

InChI

InChI=1S/C8H10OS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,9-10H,5-6H2

InChI Key

QZEXIPKQLGQJCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCS)O

Origin of Product

United States

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